molecular formula C13H10O4S B1329515 4-Benzenesulfonylbenzoic acid CAS No. 5361-54-6

4-Benzenesulfonylbenzoic acid

Cat. No.: B1329515
CAS No.: 5361-54-6
M. Wt: 262.28 g/mol
InChI Key: PKXDNBNSQBZKFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzenesulfonylbenzoic acid can be synthesized through several methods. One common approach involves the sulfonation of benzoic acid derivatives. The reaction typically requires the use of sulfur trioxide and fuming sulfuric acid, which introduces the sulfonyl group into the benzene ring . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Benzenesulfonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonamides .

Mechanism of Action

The mechanism of action of 4-Benzenesulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Benzenesulfonylbenzoic acid is unique due to the presence of both benzenesulfonyl and carboxylic acid functional groups, which confer distinct chemical reactivity and versatility. This dual functionality makes it particularly valuable in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

4-(benzenesulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXDNBNSQBZKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063815
Record name Benzoic acid, 4-(phenylsulfonyl)-
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Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-54-6
Record name 4-(Phenylsulfonyl)benzoic acid
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Record name Benzoic acid, 4-(phenylsulfonyl)-
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Record name Benzoic acid, 4-(phenylsulfonyl)-
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Record name Benzoic acid, 4-(phenylsulfonyl)-
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Synthesis routes and methods I

Procedure details

To a suspension of 1-benzenesulfonyl-4-methylbenzene (5.05 g, 21.7 mmol) in H2O (100 mL) were added NaOH (2 pellets) and KMnO4 (6.87 g, 43.5 mmol). The mixture was heated to reflux overnight. The reaction was cooled and additional NaOH (1 pellet) and KMnO4 (4 g, 25 mmol) were added. The reaction was heated to reflux for 20 h. The reaction was cooled to rt and filtered to collect the solids. The filtrate was acidified with conc. HCl. The aqueous suspension was extracted with EtOAc (4×60 mL). The combined organic layers were washed with brine (60 mL), dried (Na2SO4), filtered and concentrated to provide the title compound (1.49 g, 26%) as an ivory powder. 1H NMR (DMSO-d6): δ 8.11 (dd, J=7, 7 Hz, 4H), 7.97 (d, J=7 Hz, 2H), 7.71-7.65 (m, 3H). MS (M−H)− 261.
Quantity
5.05 g
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100 mL
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6.87 g
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4 g
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Yield
26%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 5 mL sodium hypochlorite and 4-benzenesulfinyl-benzoic acid (0.14 gm, 0.57 mmol) in DMF (5 mL) was stirred at room temperature overnight. A further 5 mL of sodium hypochlorite was then added and the mixture stirred at room temperature overnight. After acidification using 10% HCl, the resulting solid was filtered to afford 105 mg (70% yield) of 4-benzenesulfonyl-benzoic acid.
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5 mL
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0.14 g
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5 mL
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Synthesis routes and methods IV

Procedure details

4-Benzenesulfinyl-benzoic acid (0.14 g, 0.5 mmol) was suspended in sodium hypochlorite solution (10 mL) and the reaction mixture stirred for 24 h at room temperature. The progress of the reaction was monitored by TLC. The reaction mixture was acidified with an aq. solution of 10% HCl solution. The resulting precipitate was filtered and washed with water. The residue was then redissolved in methanol and concentrated to get the title compound (0.105 g, 70%).
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0.14 g
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10 mL
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70%

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